Cas no 891782-61-9 (3-(piperazin-2-yl)propanoic acid)
3-(piperazin-2-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Piperazinepropanoicacid
- 3-piperazin-2-ylpropanoic acid
- 3-PIPERAZIN-2-YL-PROPIONIC ACID,
- 3-Piperazin-2-yl-propanoic acid
- 3-Piperazin-2-yl-propionic acid
- 3-(piperazin-2-yl)propanoic acid
- CS-0341672
- FT-0691887
- SCHEMBL2919235
- DTXSID80630501
- EN300-304850
- 3-PIPERAZIN-2-YL-PROPIONICACID
- 891782-61-9
- AKOS006293958
- AB22220
- 3-(PIPERAZIN-2-YL)PROPANOICACID
-
- MDL: MFCD05664021
- Inchi: 1S/C7H14N2O2/c10-7(11)2-1-6-5-8-3-4-9-6/h6,8-9H,1-5H2,(H,10,11)
- InChI Key: LQXCKFAKIHBGOZ-UHFFFAOYSA-N
- SMILES: OC(CCC1CNCCN1)=O
Computed Properties
- Exact Mass: 158.10600
- Monoisotopic Mass: 158.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -3.2
- Topological Polar Surface Area: 61.4Ų
Experimental Properties
- PSA: 61.36000
- LogP: 0.07020
3-(piperazin-2-yl)propanoic acid Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(piperazin-2-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A139002379-1g |
3-(Piperazin-2-yl)propanoic acid |
891782-61-9 | 95% | 1g |
$490.05 | 2022-03-30 | |
| Chemenu | CM169927-1g |
3-Piperazin-2-yl-propionic acid |
891782-61-9 | 95% | 1g |
$574 | 2021-08-05 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0055-1g |
3-Piperazin-2-yl-propionic acid |
891782-61-9 | 96% | 1g |
5919.34CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0055-5g |
3-Piperazin-2-yl-propionic acid |
891782-61-9 | 96% | 5g |
23490.77CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0055-500mg |
3-Piperazin-2-yl-propionic acid |
891782-61-9 | 96% | 500mg |
3383.69CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0055-250mg |
3-Piperazin-2-yl-propionic acid |
891782-61-9 | 96% | 250mg |
2111.63CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0055-100mg |
3-Piperazin-2-yl-propionic acid |
891782-61-9 | 96% | 100mg |
1484.07CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0055-50mg |
3-Piperazin-2-yl-propionic acid |
891782-61-9 | 96% | 50mg |
1161.82CNY | 2021-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1412342-50mg |
3-Piperazin-2-yl-propionic acid |
891782-61-9 | 96% | 50mg |
¥2196.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1412342-100mg |
3-Piperazin-2-yl-propionic acid |
891782-61-9 | 96% | 100mg |
¥2938.00 | 2024-04-26 |
3-(piperazin-2-yl)propanoic acid Suppliers
3-(piperazin-2-yl)propanoic acid Related Literature
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Keqing Gao,Xiaotian Liu,Zhuang Wang,Chenghao Liang,Yueping Xiong RSC Adv., 2016,6, 42447-42451
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Lei Zhang,Gui Zhang,Peng Xiao,Youju Huang,Min Qiang,Tao Chen New J. Chem., 2019,43, 6063-6068
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Szilvia Nagy,János Pipek Phys. Chem. Chem. Phys., 2015,17, 31558-31565
Additional information on 3-(piperazin-2-yl)propanoic acid
Professional Introduction to 3-(piperazin-2-yl)propanoic Acid (CAS No. 891782-61-9)
3-(piperazin-2-yl)propanoic acid, identified by the CAS number 891782-61-9, is a significant compound in the realm of pharmaceutical and biochemical research. This molecule, featuring a piperazine moiety linked to a propanoic acid backbone, has garnered attention due to its versatile structural properties and potential applications in drug development. The piperazine ring, known for its ability to interact with biological targets, makes this compound a valuable scaffold for designing novel therapeutic agents.
The chemical structure of 3-(piperazin-2-yl)propanoic acid consists of a six-membered aromatic ring containing two nitrogen atoms, which is connected to a propanoic acid side chain. This configuration allows for diverse functionalization and interaction with biological systems. The presence of the piperazine group enhances the compound's solubility and bioavailability, making it an attractive candidate for further investigation in medicinal chemistry.
In recent years, there has been a growing interest in exploring the pharmacological potential of piperazine derivatives. These compounds have been extensively studied for their roles in treating various neurological and cardiovascular disorders. The structural similarity of 3-(piperazin-2-yl)propanoic acid to other well-known piperazine-based drugs suggests that it may exhibit comparable biological activities. Preliminary studies have indicated that this compound could possess properties relevant to central nervous system modulation, making it a promising candidate for further pharmacological exploration.
One of the most compelling aspects of 3-(piperazin-2-yl)propanoic acid is its potential as a building block for more complex drug molecules. The propanoic acid moiety provides a site for further chemical modification, allowing researchers to tailor the compound's properties to specific therapeutic needs. This flexibility has led to its incorporation in various drug discovery programs aimed at developing novel treatments for diseases such as depression, anxiety, and hypertension.
The synthesis of 3-(piperazin-2-yl)propanoic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical research. Techniques such as catalytic hydrogenation and nucleophilic substitution have been particularly useful in constructing the desired molecular framework.
Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of 3-(piperazin-2-yl)propanoic acid. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers predict potential therapeutic effects and identify possible side effects. These computational approaches are complemented by experimental validation, which includes spectroscopic techniques and bioassays to confirm the compound's biological activity.
The pharmacokinetic properties of 3-(piperazin-2-yl)propanoic acid are another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its suitability as a drug candidate. Preliminary pharmacokinetic studies have suggested that this compound exhibits favorable absorption characteristics and moderate metabolic stability, which are critical factors for drug development.
In conclusion, 3-(piperazin-2-yl)propanoic acid (CAS No. 891782-61-9) represents a promising compound in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its ability to interact with biological targets and its suitability as a scaffold for drug development make it a valuable asset in the quest for novel treatments. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in medicinal chemistry.
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